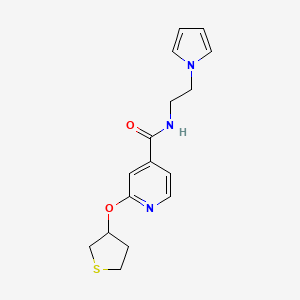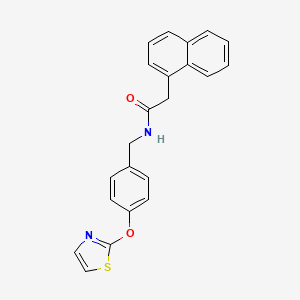
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide, also known as NTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTB is a potent and selective inhibitor of the protein kinase C (PKC) family, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In
科学研究应用
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has been shown to have a wide range of applications in scientific research, particularly in the field of cancer research. PKC is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been investigated as a potential anticancer agent.
In addition to its anticancer properties, this compound has also been studied for its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. PKC is involved in the regulation of neurotransmitter release and synaptic plasticity, and its dysregulation has been implicated in the pathogenesis of these disorders. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
作用机制
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of PKC and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. This compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. This compound also enhances the cytotoxicity of chemotherapeutic agents and reduces their resistance in cancer cells.
In addition to its anticancer properties, this compound has also been shown to have neuroprotective effects. This compound improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. This compound also enhances synaptic plasticity and improves learning and memory in animal models of cognitive impairment.
实验室实验的优点和局限性
2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in cellular processes. This compound is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues.
However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to prepare stock solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo. Additionally, this compound can have off-target effects on other kinases, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide. One area of research is the development of more potent and selective PKC inhibitors that can overcome the limitations of this compound. Another area of research is the investigation of the role of PKC in other cellular processes, such as autophagy and immune function. Finally, the potential clinical applications of this compound in the treatment of cancer and neurological disorders should be further explored.
合成方法
The synthesis of 2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide involves the reaction between 2-naphthylamine and 4-(thiazol-2-yloxy)benzyl bromide in the presence of sodium hydride and acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to form this compound. The yield of this compound can be improved by using microwave-assisted synthesis or by optimizing the reaction conditions.
属性
IUPAC Name |
2-naphthalen-1-yl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-16-8-10-19(11-9-16)26-22-23-12-13-27-22/h1-13H,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHIQXJDAJJFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)


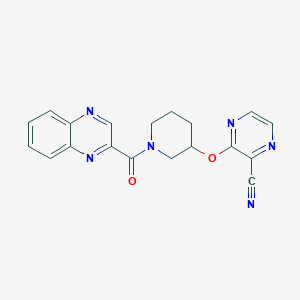
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)
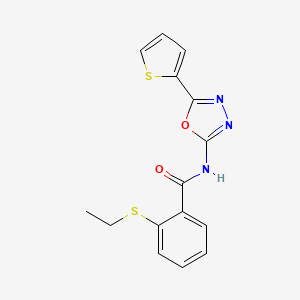
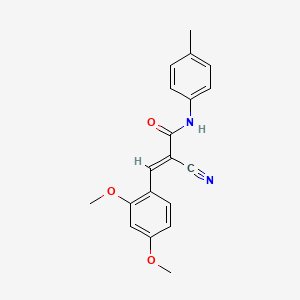
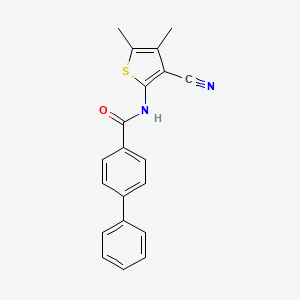

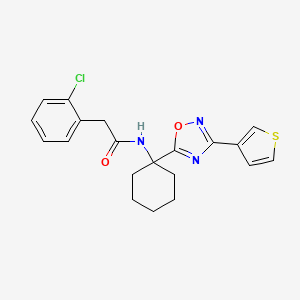

![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)
